molecular formula C14H12O2 B6317216 2-Hydroxy-3-(2-methylphenyl)benzaldehyde CAS No. 343603-83-8

2-Hydroxy-3-(2-methylphenyl)benzaldehyde

Cat. No.: B6317216
CAS No.: 343603-83-8
M. Wt: 212.24 g/mol
InChI Key: NVWHMKUNDKONSD-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(2-methylphenyl)benzaldehyde is an organic compound with the molecular formula C14H12O2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a hydroxyl group at the second position and a 2-methylphenyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-(2-methylphenyl)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 2-hydroxybenzaldehyde with 2-methylphenylboronic acid in the presence of a palladium catalyst. The reaction typically takes place under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate. The reaction proceeds through a Suzuki-Miyaura coupling mechanism, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(2-methylphenyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in substitution reactions, such as esterification with acyl chlorides to form esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: 2-Hydroxy-3-(2-methylphenyl)benzoic acid.

    Reduction: 2-Hydroxy-3-(2-methylphenyl)benzyl alcohol.

    Substitution: 2-Hydroxy-3-(2-methylphenyl)benzyl esters.

Scientific Research Applications

Organic Synthesis

Schiff Base Formation : One of the prominent applications of 2-Hydroxy-3-(2-methylphenyl)benzaldehyde is in the synthesis of Schiff bases. Schiff bases are formed when aldehydes react with primary amines, leading to compounds that exhibit biological activity. The resulting Schiff bases have been studied for their antibacterial and antifungal properties, indicating potential pharmaceutical applications .

Synthesis of Complexes : The compound can be utilized to create metal complexes, particularly with transition metals. These complexes have shown promise in catalysis and as potential therapeutic agents. For instance, studies have indicated that certain metal complexes derived from salicylaldehyde derivatives exhibit significant anticancer activity .

Pharmaceutical Applications

Antimicrobial Activity : Research has shown that derivatives of this compound possess notable antimicrobial properties. This has led to investigations into their efficacy against various pathogens, making them candidates for development as new antimicrobial agents .

Pharmacological Studies : The compound has been explored for its role in synthesizing biologically active molecules. Studies indicate that derivatives can interact with biological targets, potentially leading to the development of new drugs for treating infections or other diseases .

Material Sciences

Polymer Chemistry : In material sciences, this compound is used as a precursor for synthesizing polymers and resins. Its reactive functional groups facilitate the formation of cross-linked structures that enhance material properties like durability and thermal stability.

Data Table: Summary of Applications

Application AreaSpecific UsesNotable Findings
Organic SynthesisFormation of Schiff basesExhibits antibacterial and antifungal properties
Pharmaceutical DevelopmentAntimicrobial agentsPotential candidates for new drugs against infections
Material SciencesPrecursor for polymers and resinsImproved durability and thermal stability

Case Studies

  • Antibacterial Activity Study : A study investigated the antibacterial properties of various Schiff bases derived from this compound. Results showed significant activity against gram-positive bacteria, suggesting potential for clinical applications in treating bacterial infections .
  • Metal Complexes in Cancer Therapy : Research into metal complexes formed with this compound revealed promising results in inhibiting cancer cell proliferation. The complexes demonstrated cytotoxic effects on various cancer cell lines, indicating their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(2-methylphenyl)benzaldehyde depends on its specific application. In chemical reactions, the hydroxyl and aldehyde groups play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved can vary, but typically, the compound interacts with other molecules through hydrogen bonding, nucleophilic addition, or electrophilic substitution.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-3-methylbenzaldehyde: Similar structure but lacks the 2-methylphenyl group.

    2-Hydroxy-4-methoxybenzaldehyde: Contains a methoxy group instead of a 2-methylphenyl group.

    3-(2-Methylphenyl)benzaldehyde: Lacks the hydroxyl group.

Uniqueness

2-Hydroxy-3-(2-methylphenyl)benzaldehyde is unique due to the presence of both a hydroxyl group and a 2-methylphenyl group on the benzaldehyde core. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Biological Activity

2-Hydroxy-3-(2-methylphenyl)benzaldehyde, also known as a derivative of salicylaldehyde, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a hydroxyl group and an aldehyde functional group, which are known to contribute to various biological interactions. This article reviews the existing literature on the biological activities of this compound, including its antimicrobial, antioxidant, and cytotoxic properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H14O2\text{C}_{15}\text{H}_{14}\text{O}_2

1. Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus20
Escherichia coli15
Pseudomonas aeruginosa25
Candida albicans30

The compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, with a reported MIC of 20 µg/mL, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .

2. Antioxidant Activity

The antioxidant capacity of this compound was assessed using the DPPH radical scavenging assay. The results indicated that the compound demonstrates good free radical scavenging activity, comparable to standard antioxidants like butylated hydroxytoluene (BHT). The scavenging effect increased with concentration:

Concentration (µM) DPPH Scavenging (%)
5035
10055
20075

This antioxidant property is attributed to the presence of the hydroxyl group, which can donate electrons to neutralize free radicals .

3. Cytotoxic Activity

Research into the cytotoxic effects of this compound on cancer cell lines has shown promising results. In vitro studies demonstrated that the compound inhibited cell proliferation in various cancer cell lines:

Cell Line IC50 (µM)
HeLa (Cervical Cancer)12
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)18

These findings suggest that the compound may possess potential anticancer properties, warranting further investigation into its mechanism of action and therapeutic applications .

Case Studies

A recent study explored the synthesis and biological evaluation of derivatives of salicylaldehyde, including this compound. The study highlighted its significant antibacterial and antifungal activities, particularly against resistant strains of bacteria . Another investigation focused on its antioxidant properties, demonstrating a strong correlation between structural modifications and enhanced activity .

Properties

IUPAC Name

2-hydroxy-3-(2-methylphenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-10-5-2-3-7-12(10)13-8-4-6-11(9-15)14(13)16/h2-9,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWHMKUNDKONSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=CC(=C2O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452603
Record name 2-hydroxy-3-(2-methylphenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343603-83-8
Record name 2-Hydroxy-2′-methyl[1,1′-biphenyl]-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=343603-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-hydroxy-3-(2-methylphenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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